molecular formula C5H6N2O4S B095359 5-(Methylsulfonyl)pyrimidine-2,4(1h,3h)-dione CAS No. 16417-11-1

5-(Methylsulfonyl)pyrimidine-2,4(1h,3h)-dione

Cat. No. B095359
CAS RN: 16417-11-1
M. Wt: 190.18 g/mol
InChI Key: FWWCDHWPUUOPCH-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have several biological activities and are fundamental components of nucleic acids (DNA and RNA).


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of β-dicarbonyl compounds with guanidine . The specific synthesis process can vary depending on the desired pyrimidine derivative .


Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. Substituents on the pyrimidine ring, such as the methylsulfonyl group in your compound, can significantly influence the properties of the molecule .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions, including alkylation, acylation, halogenation, nitration, sulfonation, and many others . The reactivity of a specific pyrimidine derivative would depend on the nature and position of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Factors that can influence these properties include the nature and position of substituents on the pyrimidine ring .

Safety And Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure and properties. Some pyrimidine derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

Future research on pyrimidine derivatives could involve the synthesis of new compounds with potential biological activity, the study of their mechanisms of action, and the development of safer and more effective drugs .

properties

IUPAC Name

5-methylsulfonyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c1-12(10,11)3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWCDHWPUUOPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288195
Record name 5-(Methanesulfonyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)pyrimidine-2,4(1h,3h)-dione

CAS RN

16417-11-1
Record name NSC54666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methanesulfonyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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